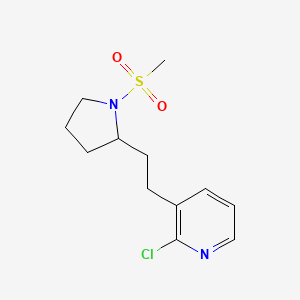

2-Chloro-3-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-9-3-5-11(15)7-6-10-4-2-8-14-12(10)13/h2,4,8,11H,3,5-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOARZZONOOPPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1CCC2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that the compound contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds. The pyrrolidine ring is known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical processes. More detailed studies are required to elucidate the specific biochemical pathways affected by this compound.

Pharmacokinetics

For instance, the presence of a pyrrolidine ring could potentially influence the compound’s bioavailability. Further pharmacokinetic studies would be needed to confirm this.

Biological Activity

Overview

2-Chloro-3-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine is an organic compound characterized by its unique structural features, including a chlorinated pyridine ring and a methylsulfonyl-pyrrolidine moiety. Its molecular formula is C12H17ClN2O2S, with a molecular weight of 288.79 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications.

Structural Characteristics

The compound's structure allows for significant interactions with biological targets, which can be summarized as follows:

| Feature | Description |

|---|---|

| Pyridine Ring | Provides a basic nitrogen atom for interaction with receptors. |

| Chloro Group | Enhances lipophilicity and biological activity. |

| Methylsulfonyl Group | Increases solubility and may enhance bioavailability. |

| Pyrrolidine Moiety | Imparts flexibility in binding to various targets. |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro group and the methylsulfonyl-pyrrolidine moiety can form both covalent and non-covalent interactions at the active sites of target proteins, potentially leading to inhibition or modulation of their activity. The compound's unique structure allows it to participate in π-π stacking interactions with aromatic residues in proteins, enhancing its biological efficacy.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives with chlorinated pyridines can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .

- The presence of the methylsulfonyl group may contribute to enhanced solubility, making it a candidate for further pharmacological studies.

- Antiviral Properties :

- Anti-inflammatory Effects :

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Anti-inflammatory Activity : A series of substituted pyrazole derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. The most potent compound exhibited an IC50 value comparable to standard anti-inflammatory drugs, indicating strong potential for therapeutic applications .

- Microbial Inhibition Study : Research demonstrated that chlorinated pyridine derivatives could inhibit the growth of various bacterial strains effectively, suggesting that this compound could be explored as a lead compound in antibiotic development .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-methylpyridine | Lacks the pyrrolidine ring | Limited antimicrobial activity |

| 2-Chloro-3-(pyrrolidin-2-yl)pyridine | Similar structure but lacks methylsulfonyl group | Moderate activity against some pathogens |

| 6-Methyl-3-(pyrrolidin-2-yl)pyridine | Does not have chlorine substitution | Reduced reactivity and binding properties |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Chloro-Sulfonyl Synergy : The chloro and sulfonyl groups are conserved in analogs like RS 39604 and 6-chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine, suggesting their combined role in electronic modulation and target binding .

Pyrrolidine vs.

Methylsulfonyl vs. Sulfonyl Chloride : The methylsulfonyl group in the target compound and apremilast enhances stability compared to reactive sulfonyl chlorides (e.g., 2-chloropyridine-3-sulfonyl chloride), making it more suitable for drug development .

Pharmacological and Physicochemical Properties

- Bioactivity : RS 39604 and apremilast demonstrate that methylsulfonyl groups contribute to binding serotonin receptors and phosphodiesterase-4 (PDE4), respectively. The target compound may share similar mechanisms but requires empirical validation .

- Solubility and Permeability: The methylsulfonyl group increases polarity, likely improving water solubility but reducing membrane permeability. This contrasts with lipophilic analogs like ethyl-4-morpholino-2,2-diphenylbutyrate (), which may have better bioavailability but poorer solubility .

- Synthesis Complexity : and highlight multi-step syntheses for chloropyridine derivatives, involving nucleophilic substitutions and sulfonylation. The target compound’s ethyl-pyrrolidine chain may require specialized coupling reagents .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step reactions, including cyclization, sulfonylation, and halogenation. Key considerations include:

- Sulfonylation : Introducing the methylsulfonyl group to the pyrrolidine ring requires controlled temperature (0–5°C) and anhydrous conditions to avoid side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is effective for isolating intermediates. Final product purity (>95%) is confirmed via HPLC .

- Yield Optimization : Reaction time and stoichiometric ratios (e.g., sulfonyl chloride:pyrrolidine = 1.2:1) significantly impact yields. Excess reagents may lead to byproducts like over-sulfonated derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyridine-pyrrolidine linkage and methylsulfonyl group placement. For example, the methylsulfonyl proton signal appears as a singlet near δ 3.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 329.08) and detects isotopic patterns for chlorine .

- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring, critical for understanding binding conformations .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific toxicity data are limited, general precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Collect halogenated byproducts separately for incineration .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved, and what role does stereochemistry play in biological activity?

- Chiral Separation : Supercritical fluid chromatography (SFC) with Chiralcel OJ-H columns and methanol/CO2 mobile phases resolves enantiomers. For example, (S)-enantiomers exhibit higher binding affinity to neurological targets .

- Biological Impact : Stereochemistry at the pyrrolidine ring influences interactions with enzymes like cytochrome P450. The (R)-enantiomer may show reduced metabolic stability .

Q. What strategies are employed to study structure-activity relationships (SAR) of derivatives targeting kinase inhibition?

- Derivative Synthesis : Modify the pyridine’s chloro group or pyrrolidine’s ethyl chain. For example, replacing chlorine with fluorine enhances solubility but reduces target affinity .

- Assays :

- Kinase Inhibition : Use fluorescence polarization assays to measure IC50 values against kinases like EGFR or BRAF.

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding modes, highlighting hydrophobic interactions between the methylsulfonyl group and kinase pockets .

Q. How does the methylsulfonyl group influence metabolic stability and pharmacokinetics?

- Metabolism Studies : Incubate the compound with liver microsomes to identify metabolites. The methylsulfonyl group resists oxidative degradation, enhancing half-life compared to non-sulfonylated analogs .

- LogP Measurements : The sulfonyl group reduces lipophilicity (LogP ≈ 1.8), improving aqueous solubility but limiting blood-brain barrier penetration .

Q. What functional group transformations are feasible for diversifying this compound’s applications?

- Sulfonyl Group Modifications : React with Grignard reagents to replace methyl groups or hydrolyze to sulfonic acids for ionic derivatives .

- Pyridine Substitutions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the chloro position, enabling fluorescence tagging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.